7H-Pyrimido[4,5-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with α-halogeno-ketones. For example, the condensation of 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone yields the desired pyrimido[4,5-b][1,4]oxazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
7H-Pyrimido[4,5-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted oxazine derivatives.
Wissenschaftliche Forschungsanwendungen
7H-Pyrimido[4,5-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain derivatives act as inhibitors of TRPA1, a receptor involved in pain and inflammation. These compounds interact with the receptor’s active site, blocking its activity and thereby reducing pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
7H-Pyrimido[4,5-b][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-b][1,4]thiazine: Similar in structure but contains a sulfur atom instead of oxygen.
Pyrimido[4,5-b][1,4]diazine: Contains nitrogen atoms in place of oxygen.
Pyrimido[4,5-b][1,4]triazine: Features an additional nitrogen atom in the ring system. The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
255-13-0 |
---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
7H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1,3-4H,2H2 |
InChI-Schlüssel |
DDMHQMXOMBWJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=CN=CN=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.